3-Iodo-6-methoxypyridazine
Overview
Description
3-Iodo-6-methoxypyridazine is a chemical compound that is closely related to various substituted pyridazines, which are heterocyclic aromatic compounds containing a pyridazine ring with different substituents. Although the specific compound 3-Iodo-6-methoxypyridazine is not directly mentioned in the provided papers, the related compounds and their properties, synthesis, and molecular structures are extensively discussed, which can provide insights into the analysis of 3-Iodo-6-methoxypyridazine.
Synthesis Analysis
The synthesis of related pyridazine derivatives often involves multi-step reactions starting from various substituted pyridazines or their precursors. For instance, the synthesis of 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides was achieved from 6-variated 3-methoxy- and 3-chloro-2H-1,4-oxazin-2-ones through a series of reactions including Diels-Alder reaction, substitution, and debenzylation . Similarly, 3-alkoxypyridine 1-oxides were synthesized from chloro oximes and enol ethers, followed by acid-catalyzed rearrangement . These methods could potentially be adapted for the synthesis of 3-Iodo-6-methoxypyridazine by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often elucidated using various spectroscopic techniques and theoretical calculations. For example, the structural, vibrational, electronic, and NMR spectral analysis of 3-chloro-6-methoxypyridazine was performed using DFT calculations, which supported the experimental spectral data . The crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined using crystallographic techniques and further examined with quantum chemical methods . These analyses provide a foundation for understanding the molecular structure of 3-Iodo-6-methoxypyridazine.
Chemical Reactions Analysis
Pyridazine derivatives undergo various chemical reactions that modify their structure and properties. For instance, 3-methoxypyridazine reacted with hydrogen peroxide to yield a mono-N-oxide compound, which upon further treatment with phosphoryl chloride, produced 3-methoxy-6-chloropyridazine . The acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides demonstrates the reactivity of the pyridazine ring under acidic conditions . These reactions highlight the potential transformations that 3-Iodo-6-methoxypyridazine could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The vibrational frequencies, UV-Visible absorption spectrum, and NMR chemical shifts provide information about the electronic environment and intermolecular interactions of these compounds . The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis offer insights into the reactivity and stability of the molecules . The solubility, melting points, and other thermodynamic properties are also important characteristics that can be predicted based on the molecular structure .
Scientific Research Applications
Synthesis Methods
Large Scale Synthesis : The synthesis of related compounds like 3-chloro-5-methoxypyridazine, which shares structural similarities with 3-Iodo-6-methoxypyridazine, has been developed for large-scale production. This involves steps like selective displacement, catalytic hydrogenation, and protecting group removal to yield the target compound (Bryant, Kunng, & South, 1995).
New Synthetic Routes : New synthetic routes for structurally similar compounds like 6-methoxypyridazine-3-carboxylic acid, starting from 3-chloro-6-methylpyridazine, have been established. These methods involve methoxy reaction and oxidation processes, providing insights into potential synthetic pathways for 3-Iodo-6-methoxypyridazine (Ju Xiu-lian, 2011).
Spectroscopic and Structural Analysis
- Vibrational and Electronic Analysis : Detailed vibrational, electronic, and NMR spectral analysis of similar compounds like 3-chloro-6-methoxypyridazine have been conducted. These studies offer insights into the spectroscopic properties, molecular geometry, and potential interactions of pyridazine derivatives, which can be applied to 3-Iodo-6-methoxypyridazine (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Electrochemical Cross-Coupling Reactions
- Nickel-Catalyzed Reactions : An efficient electrochemical method for preparing aryl- and heteroarylpyridazines, including those derived from 3-chloro-6-methoxypyridazine, has been reported. This nickel-catalyzed cross-coupling reaction could potentially be adapted for the synthesis and modification of 3-Iodo-6-methoxypyridazine (Sengmany et al., 2007).
Methoxylation Studies
- Methoxylation of Pyridazines : Studies on the methoxylation of pyridazine derivatives, including the formation of complexes and investigation of reaction mechanisms, provide a foundation for understanding the chemical behavior of 3-Iodo-6-methoxypyridazine (Nagashima, Ukai, Oda, Masaki, & Kaji, 1987).
N-Oxidation and Substitution Studies
- N-Oxidation and Substitution : Research on the N-oxidation and substitution of pyridazine derivatives, including 3-amino-6-methoxypyridazine, provides insights into potential functionalization and modification strategies for 3-Iodo-6-methoxypyridazine (Horie & Ueda, 1963).
Palladium-Catalyzed Reactions
- Palladium-Catalyzed Amination and Alkylation : The use of palladium-catalyzed cross-coupling reactions for the amination and alkylation of pyridazine derivatives, such as 3-iodo-6-arylpyridazines, indicates potential methodologies for diversifying the chemical structure and enhancing the functionality of 3-Iodo-6-methoxypyridazine (Parrot, Ritter, Wermuth, & Hibert, 2002).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Relevant Papers The search results do not provide specific papers related to 3-Iodo-6-methoxypyridazine. For a more comprehensive understanding of this compound, it’s recommended to search for peer-reviewed articles in scientific databases .
properties
IUPAC Name |
3-iodo-6-methoxypyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVFOWOFPFXHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290806 | |
Record name | 3-iodo-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-6-methoxypyridazine | |
CAS RN |
17321-35-6 | |
Record name | 17321-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71109 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-iodo-6-methoxypyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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